molecular formula C10H20N2O B1435033 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol CAS No. 1864762-45-7

2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol

Cat. No.: B1435033
CAS No.: 1864762-45-7
M. Wt: 184.28 g/mol
InChI Key: OFQUARHRWXITTF-UHFFFAOYSA-N
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Description

“2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1864762-45-7. It has a molecular weight of 184.28 . The IUPAC name for this compound is this compound .

Scientific Research Applications

  • Histamine H3 Receptor Antagonist Synthesis : A study conducted by Pippel et al. (2010) discusses the synthesis of a hydroxyproline-based H3 receptor antagonist, which includes 2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol in its process. This research is significant in the field of medicinal chemistry for the development of new drugs (Pippel et al., 2010).

  • Inhibitors of 15-Lipoxygenase : Asghari et al. (2016) synthesized novel derivatives of 5,5′-(ethane-1,2-diyl)bis compounds, which showed potential as inhibitors of 15-lipoxygenase. This research suggests possible applications in the treatment of diseases where 15-lipoxygenase plays a role (Asghari et al., 2016).

  • Antibacterial Activity : A study by Merugu et al. (2010) focuses on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, showcasing its potential antibacterial activity. This emphasizes the role of this compound in creating compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Anticancer Activity : Jiang et al. (2016) synthesized 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives and evaluated their anticancer activity. The findings suggest potential applications in cancer therapy (Jiang, Xu, & Wu, 2016).

  • Cyclobutene Synthesis : Alcaide et al. (2015) demonstrated the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in a metal-free direct [2+2] cycloaddition reaction of alkynes to synthesize substituted cyclobutenes. This research highlights the utility of such compounds in organic synthesis (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

  • HIV-1 Attachment Inhibitors : Wang et al. (2009) explored azaindole derivatives as inhibitors of HIV-1 attachment, showing the potential of related compounds in the treatment of HIV (Wang et al., 2009).

Mechanism of Action

While the exact mechanism of action for “2-(4-Cyclobutylpiperazin-1-yl)ethan-1-ol” is not specified in the search results, a related compound, Ulotaront (SEP-363856), is a trace-amine associated receptor 1 (TAAR1) agonist with 5-HT1A receptor agonist activity . TAAR1 is a G-protein-coupled receptor that is expressed in cortical, limbic, and midbrain monoaminergic regions. It is activated by endogenous trace amines, and is believed to play an important role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-9-8-11-4-6-12(7-5-11)10-2-1-3-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQUARHRWXITTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864762-45-7
Record name 2-(4-cyclobutylpiperazin-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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